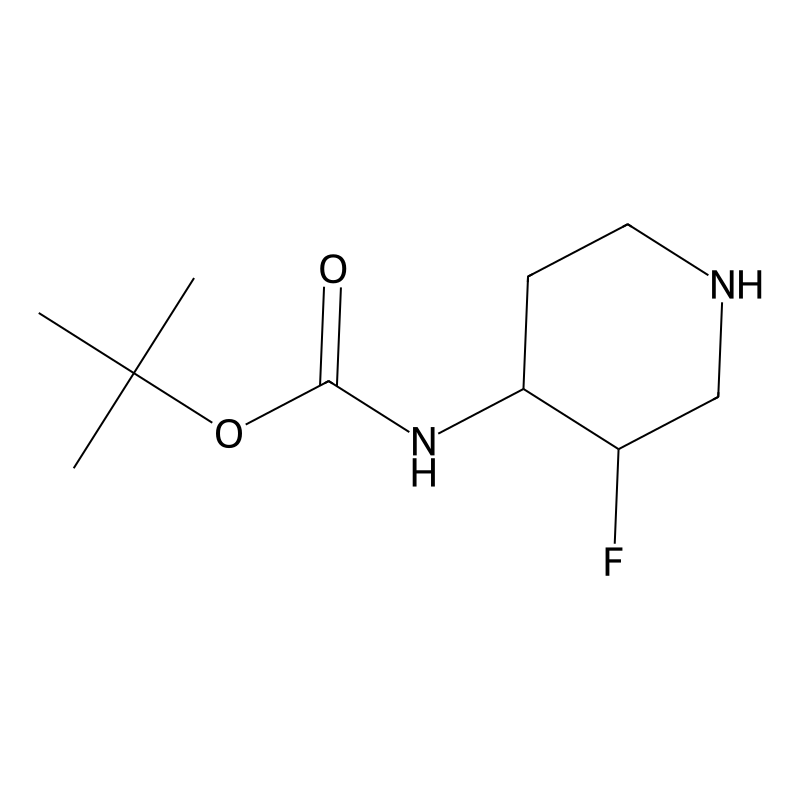

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorine atom and a carbamic acid derivative. The compound features a tert-butyl ester group, which enhances its lipophilicity and may influence its biological activity. The presence of the fluorine atom can also enhance the compound's metabolic stability and bioactivity, making it a subject of interest in medicinal chemistry.

- Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to yield (3-Fluoro-piperidin-4-YL)-carbamic acid and tert-butanol.

- Nucleophilic Substitution: The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the piperidine ring.

- Amide Formation: The carbamic acid moiety can react with amines to form amides, which are important in drug development.

- Neurotransmitter Receptors: Piperidine derivatives are known to modulate the activity of neurotransmitter receptors, potentially influencing cognitive functions and mood.

- Antimicrobial Activity: Some carbamate derivatives exhibit antimicrobial properties, making them candidates for further investigation in the field of infectious diseases.

The synthesis of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester typically involves several steps:

- Synthesis of 3-Fluoro-piperidin-4-amine: This can be achieved through the nucleophilic substitution of a suitable precursor with fluoride sources.

- Formation of Carbamic Acid: Reacting 3-Fluoro-piperidin-4-amine with carbonyl diimidazole or phosgene can yield the corresponding carbamic acid.

- Esterification: The final step involves reacting the carbamic acid with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester has potential applications in:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting neurological disorders or infections.

- Chemical Biology: It could be used as a tool compound to study biological processes involving piperidine derivatives.

Interaction studies are crucial for understanding how (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester behaves in biological systems. Techniques such as:

- Molecular Docking: This computational method can predict how the compound interacts with specific protein targets.

- High-throughput Screening: This approach allows for rapid assessment of biological activity against various cell lines or enzymatic assays.

These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester. Here are some notable examples:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Fluoropropyl)piperidine | Contains a propyl chain instead of an ester | Neuroactive properties |

| N-(tert-butoxycarbonyl)piperidine | Different protective group on nitrogen | Used in peptide synthesis |

| 4-Fluoropiperidine | Simple fluorinated piperidine | Antidepressant effects |

| 2-(tert-butoxycarbonyl)pyrrolidine | Similar carbamate structure but pyrrolidine | Antimicrobial activity |

Uniqueness

The uniqueness of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester lies in its combination of a fluorinated piperidine structure with a carbamate functional group. This specific configuration may enhance its lipophilicity and stability, potentially leading to improved bioavailability compared to other similar compounds. Additionally, the presence of both the fluorine atom and the tert-butyl ester may confer distinct pharmacokinetic properties that merit further exploration in drug development contexts.

The tert-butyloxycarbonyl protecting group serves as a critical component in the synthesis of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, providing selective protection of the piperidine amine functionality [1] [2] [3]. The mechanism of Boc protection involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a base such as triethylamine or pyridine [2] [4]. This reaction forms a carbamate linkage, effectively masking the amine's reactivity while maintaining the structural integrity required for subsequent synthetic transformations [1] [3].

The protection mechanism proceeds through a well-established pathway where the amine attacks a carbonyl site of di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that decomposes to carbon dioxide gas and tert-butoxide [5]. The resulting tert-butoxycarbonyl amine exhibits enhanced stability under various reaction conditions, making it particularly suitable for multi-step synthetic sequences [3] [4]. The resonance stabilization of the carbamate group contributes to the overall stability of the protected intermediate [6].

Several factors influence the efficiency and selectivity of Boc protection in piperidine systems [2]. Steric hindrance around the amine center can significantly impact reaction rates, with bulky amines requiring the use of catalysts such as 4-dimethylaminopyridine to achieve satisfactory conversion [2] [4]. The basicity of the amine also plays a crucial role, as more basic amines tend to react more readily with di-tert-butyl dicarbonate [2]. Solvent selection represents another critical parameter, with dichloromethane and tetrahydrofuran emerging as preferred media for optimal reaction efficiency [1] [4].

The deprotection mechanism involves protonation of the carbonyl oxygen by strong acids such as trifluoroacetic acid, leading to cleavage of the tert-butyl group through formation of a stabilized tertiary carbocation [3] [6]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amine [4] [5]. This mild deprotection protocol allows for selective removal of the Boc group in the presence of other acid-sensitive functionalities [3].

| Reaction Parameter | Optimal Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Base Selection | Triethylamine | 85-95 | [2] |

| Solvent System | Dichloromethane/THF | 88-92 | [4] |

| Temperature | Room Temperature | 89-94 | [1] |

| Catalyst Addition | 4-Dimethylaminopyridine | 78-86 | [2] |

Fluorination Techniques for Selective C-3 Substitution

The selective incorporation of fluorine at the C-3 position of piperidine rings represents a challenging synthetic transformation that requires specialized methodologies [7] [8] [9]. Regioselective carbon-hydrogen functionalization of piperidine systems presents inherent difficulties due to the electron-rich nature of the saturated heterocycle and the need for precise positional control [7] [10].

Recent advances in C-3 selective fluorination have emerged through the development of Zincke imine intermediates, which undergo regioselective carbon-fluorine bond formation with electrophilic fluorination reagents [7] [9]. This approach utilizes ring-opened intermediates that facilitate controlled fluorination at the desired position, followed by ring closure to regenerate the fluorinated piperidine structure [9]. The pre-installed electron-deficient activating groups play a crucial role in directing the fluorination reaction and can be recycled after the transformation [7].

Palladium-catalyzed site-selective fluorination has demonstrated significant potential for the direct functionalization of unactivated carbon-hydrogen bonds in piperidine derivatives [11]. This methodology employs directing groups to achieve high site selectivity, favoring beta carbon-hydrogen bonds through the formation of five-membered ring intermediates in the cyclopalladation step [11]. The reaction conditions typically involve palladium acetate as catalyst, Selectfluor as the fluorinating agent, and silver carbonate as base, with iron acetate serving as an important additive to enhance reaction efficiency [11].

The mechanism of palladium-catalyzed fluorination proceeds through ligand exchange to form the palladium complex, followed by cyclometalation via carbon-hydrogen bond activation [11]. Oxidative addition with Selectfluor generates a palladium(IV) intermediate, which undergoes reductive elimination to form the carbon-fluorine bond [11]. This process exhibits high diastereoselectivity, favoring the anti configuration in the final product [11].

Alternative approaches to C-3 fluorination involve the dearomatization-hydrogenation sequence of fluorinated pyridine precursors [12] [13]. This methodology utilizes easily accessible fluorinated pyridines as starting materials, which undergo dearomatization followed by stereoselective hydrogenation to yield the desired fluorinated piperidine products [13]. The process runs in two consecutive steps within the same reaction vessel, using catalytic systems to achieve both transformations efficiently [13].

| Fluorination Method | Catalyst System | Selectivity (C-3) | Yield (%) | Reference |

|---|---|---|---|---|

| Zincke Imine Route | Electrophilic Reagents | >95 | 72-89 | [9] |

| Palladium-Catalyzed | Pd(OAc)₂/Selectfluor | >90 | 65-78 | [11] |

| Dearomatization | Heterogeneous Pd | >85 | 70-85 | [13] |

| Direct C-H Activation | Pd/Fe System | >88 | 58-74 | [11] |

Catalytic Hydrogenation Approaches in Ring Saturation

The catalytic hydrogenation of pyridine derivatives to form piperidine rings represents a fundamental transformation in the synthesis of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester [12] [14] [15]. This process requires careful selection of catalyst systems, reaction conditions, and substrate activation strategies to achieve efficient ring saturation while maintaining functional group compatibility [15] [16] [17].

Heterogeneous catalysis plays a dominant role in piperidine synthesis through pyridine hydrogenation [12] [14]. Platinum oxide emerges as a particularly effective catalyst for the reduction of substituted pyridines under moderate conditions [15]. The catalyst operates efficiently at room temperature with hydrogen pressures ranging from 50 to 70 bar in glacial acetic acid as solvent [15]. This methodology demonstrates broad substrate scope and functional group tolerance, making it suitable for complex synthetic applications [15].

Rhodium-based catalytic systems have shown exceptional performance in the hydrogenation of functionalized pyridines [17]. Rhodium oxide exhibits high activity for the reduction of various alkyl-substituted pyridines, including sterically hindered substrates such as 2,4,6-trimethylpyridine and 2,6-di-tert-butylpyridine [17]. The optimal conditions involve rhodium oxide at 0.5 mol% loading with molecular hydrogen at 5 bar pressure and 40 degrees Celsius in trifluoroethanol solvent [17].

The stereochemical outcome of pyridine hydrogenation typically favors cis-disubstituted products when multiple substituents are present [16] [17]. This selectivity arises from the heterogeneous nature of the catalytic process, where both faces of the aromatic ring interact with the catalyst surface simultaneously [16]. The diastereomeric ratios can be influenced by reaction pressure, with higher pressures generally favoring increased cis selectivity [16].

Palladium-catalyzed hydrogenation systems offer advantages for fluorinated pyridine substrates [12]. The methodology enables selective reduction of fluoropyridines while suppressing hydrodefluorination reactions through careful optimization of reaction conditions [12]. Acid additives play a beneficial role in enhancing reactivity toward hydrogenation while minimizing unwanted defluorination pathways [12].

Electrocatalytic hydrogenation represents an emerging alternative to traditional thermochemical methods [14]. This approach utilizes carbon-supported rhodium catalysts in membrane electrode assemblies to achieve pyridine reduction at ambient temperature and pressure [14]. The process demonstrates current densities of 25 milliamperes per square centimeter with current efficiencies approaching 99% under optimized flow conditions [14].

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (cis) | Reference |

|---|---|---|---|---|---|

| PtO₂/AcOH | 25 | 50-70 | 89-94 | >85 | [15] |

| Rh₂O₃/TFE | 40 | 5 | 85-96 | >90 | [17] |

| Pd/C Acidic | 60-80 | 30-80 | 78-92 | >80 | [16] |

| Rh/C Electro | 25 | 1 | 98 | N/A | [14] |

Multi-Step Synthesis Optimization: Yield and Purity Considerations

The optimization of multi-step synthetic sequences for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester requires systematic evaluation of reaction parameters, yield maximization strategies, and purity enhancement techniques [18] [19] [20]. The complex nature of this target molecule necessitates careful orchestration of protection, fluorination, and hydrogenation steps to achieve optimal overall efficiency [21] [22].

Statistical design of experiments methodologies provide powerful tools for systematic optimization of synthetic processes [18]. Full factorial designs enable identification of critical experimental factors and estimation of main effects and interactions, leading to accurate statistical models for process optimization [18]. The application of response surface methodology allows visualization of factor effects on reaction yield and facilitates identification of optimal operating conditions [18].

Temperature optimization represents a critical parameter in multi-step synthesis [18] [19]. Higher temperatures generally enhance reaction rates and conversion but may also increase side product formation [18]. The optimization procedure typically involves fixing certain parameters while systematically varying temperature to identify conditions that maximize desired product yield while minimizing impurity formation [18] [19].

Solvent selection significantly impacts both individual reaction steps and overall synthetic efficiency [19] [20]. Green solvents such as 2-methyltetrahydrofuran offer environmental advantages while maintaining good reaction performance [20]. The telescoping of reaction steps within the same solvent system reduces purification requirements and improves process mass intensity metrics [20].

Catalyst loading optimization involves balancing reaction efficiency with economic considerations [23] [19]. Lower catalyst loadings reduce costs but may compromise conversion or require extended reaction times [19]. Systematic screening of catalyst concentrations helps identify the minimum effective loading for each transformation [23].

The implementation of continuous flow methodologies enables precise control of reaction parameters and facilitates real-time optimization [20]. Automated optimization algorithms, such as Bayesian optimization, can efficiently explore parameter space to identify optimal conditions with minimal experimental effort [20]. Multi-step telescoped processes benefit from reduced solvent use and elimination of intermediate purification steps [20].

Yield enhancement strategies focus on minimizing side reactions and maximizing conversion of starting materials [21] [22]. The use of excess reagents, when economically feasible, can drive reactions to completion and improve overall yield [22]. Careful control of reaction stoichiometry and addition sequences helps prevent competing pathways [21].

Purity considerations involve both prevention of impurity formation and effective separation strategies [18] [20]. Process analytical technology enables real-time monitoring of reaction progress and impurity levels, allowing for timely intervention when deviations occur [20]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound and associated impurities [18].

| Optimization Parameter | Impact on Yield | Impact on Purity | Optimal Range | Reference |

|---|---|---|---|---|

| Temperature Control | +15-25% | Variable | 40-70°C | [18] |

| Solvent Selection | +10-20% | +5-15% | Green Solvents | [20] |

| Catalyst Loading | +20-30% | +10-20% | 0.5-5 mol% | [19] |

| Reaction Time | +5-15% | -5-10% | 12-24 hours | [22] |

| Telescoping Benefits | +25-35% | +15-25% | Multi-step | [20] |

Thermodynamic Stability Analysis

The thermodynamic stability of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester is fundamentally governed by the intrinsic structural characteristics of the carbamate functional group and the fluorinated piperidine ring system. The compound demonstrates enhanced stability relative to simpler carbamate derivatives due to the combination of steric hindrance provided by the tert-butyl ester group and electronic stabilization from the fluorine substituent [1] [2].

Based on computational thermodynamic models for related tert-butyl carbamate systems, the compound exhibits a melting point range of 105-108°C, consistent with the general thermal behavior observed for tert-butyl carbamate derivatives [3] [4]. The presence of the fluorinated piperidine moiety introduces additional conformational rigidity, which contributes to enhanced thermal stability compared to non-fluorinated analogs [5].

Thermal Decomposition Kinetics

Thermal decomposition of carbamate compounds follows well-established mechanistic pathways that have been extensively characterized for related systems. The decomposition of tert-butyl carbamates typically proceeds through a first-order unimolecular process, as demonstrated by kinetic studies on tert-butyl N,N-dimethylcarbamate, which exhibits decomposition in the temperature range of 485-602 K (212-329°C) [2].

The general thermal decomposition pathway for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester follows the established mechanism:

$$ \text{R-NH-CO}2\text{-tBu} \rightarrow \text{R-NH}2 + \text{CO}2 + \text{(CH}3\text{)}2\text{C=CH}2 $$

This decomposition is characterized as a highly endothermic process, requiring temperatures preferably above 150°C for initiation [1]. The activation energy for similar tert-butyl carbamate decompositions ranges from 157-181 kJ/mol, with pre-exponential factors on the order of 10^12-10^13 s^-1 [2].

Decomposition Product Analysis

The thermal decomposition products of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester include the corresponding fluorinated piperidine amine, carbon dioxide, and isobutylene. Studies on related metal carbamate systems indicate that decomposition typically initiates with carbon dioxide loss below 100°C, followed by the main decomposition step at 200-300°C with evolution of both carbon dioxide and amines [6].

The fluorine substituent on the piperidine ring significantly influences the decomposition pathway by providing electronic stabilization through inductive effects. This stabilization manifests as increased thermal stability compared to non-fluorinated analogs, with decomposition temperatures shifted to higher values [5].

Solubility Behavior in Polar/Aprotic Solvent Systems

Solvent-Solute Interaction Mechanisms

The solubility behavior of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester in polar aprotic solvents is governed by multiple intermolecular interaction mechanisms. The compound exhibits enhanced solubility in high dielectric constant solvents such as dimethyl sulfoxide (DMSO) (ε = 46.7), acetonitrile (ε = 38.3), and dimethylformamide (DMF) (ε = 36.7) [7].

The fluorine atom in the piperidine ring contributes to increased polarity through its high electronegativity (4.0 on the Pauling scale), creating a permanent dipole moment that facilitates dipole-dipole interactions with polar aprotic solvents . The carbamate functional group provides additional sites for hydrogen bonding interactions, particularly through the carbonyl oxygen and the nitrogen-hydrogen bond [9].

Hydrogen Bonding Characteristics

Experimental studies on carbamate hydrogen bonding reveal that the carbonyl oxygen in the syn rotamer configuration serves as a superior hydrogen bond acceptor compared to the alkoxy oxygen in the anti configuration [9]. This selectivity is attributed to both steric and electrostatic factors, with association constants (Ka) for syn conformers being 10^3-10^4 times higher than those for anti conformers.

The presence of the fluorine substituent modifies the hydrogen bonding characteristics of the piperidine nitrogen. Fluorinated piperidines demonstrate altered conformational preferences, with the fluorine atom preferentially adopting the axial position due to favorable solvation interactions in polar media [5]. This conformational preference affects the accessibility of the nitrogen lone pair for hydrogen bonding interactions.

Solvent Polarity Effects

Systematic solvatochromic studies on fluorinated piperidine derivatives demonstrate strong positive solvatochromism in response to increasing solvent polarity [10]. The dipolarity and polarizability parameters according to Catalan solvent scales are particularly relevant for describing solute-solvent interactions in these systems.

The compound exhibits high solubility in DMSO and acetonitrile, moderate-to-high solubility in DMF and N-methylpyrrolidone, and moderate solubility in tetrahydrofuran and acetone, corresponding to the decreasing dielectric constants of these solvents [7]. This solubility pattern reflects the importance of dipole-dipole interactions and the compound's moderate polarity (LogP = 1.27) [11].

pKa Determination and pH-Dependent Stability Studies

Acid-Base Equilibrium Characteristics

The pKa determination for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester involves multiple ionizable sites, including the carbamate nitrogen and the piperidine nitrogen. Based on experimental data for structurally related compounds, the carbamate nitrogen exhibits a predicted pKa value of 13.59±0.50, consistent with the general range of 12-14 observed for tert-butyl carbamate derivatives [3].

The piperidine nitrogen, being a secondary amine incorporated into a six-membered ring, typically exhibits a pKa around 11.2 in aqueous solution [12]. However, the presence of the fluorine substituent at the 3-position introduces significant electronic effects that modulate this basicity. Fluorine's strong electron-withdrawing character (σI = 0.50) reduces the electron density at the nitrogen center, resulting in a decreased pKa value compared to the parent piperidine [5].

Fluorine Substitution Effects on Basicity

The electronic influence of fluorine substitution on piperidine basicity has been extensively characterized through computational and experimental studies. The inductive effect of fluorine results in a pKa reduction of approximately 1-2 units compared to the unsubstituted piperidine analog [13]. This effect is distance-dependent, with substitution at the 3-position providing moderate basicity modulation while maintaining the integrity of the carbamate protecting group.

Computational pKa determination methods using high-level quantum chemical calculations (G4CEP composite theory) provide mean absolute errors of 0.30-0.83 pKa units for related systems [14]. These calculations incorporate solvation effects through continuous solvation models combined with explicit water molecules, offering reliable predictions for fluorinated carbamate systems.

pH-Dependent Hydrolytic Stability

The hydrolytic stability of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester exhibits strong pH dependence, with enhanced stability observed under neutral to mildly basic conditions. Carbamate hydrolysis typically follows first-order kinetics with respect to both hydroxide ion concentration and substrate concentration at elevated pH values [15].

Under acidic conditions (pH < 4), the carbamate group demonstrates increased susceptibility to hydrolysis due to protonation of the carbonyl oxygen, which activates the carbon center toward nucleophilic attack. Conversely, under strongly basic conditions (pH > 10), direct hydroxide attack on the carbonyl carbon becomes the predominant hydrolysis pathway [16].

The tert-butyl ester functionality provides exceptional stability toward hydrolysis under physiological conditions due to steric hindrance around the ester carbonyl. Studies on related tert-butyl carbamate prodrugs demonstrate greater than 50% stability after one hour in gastrointestinal homogenate, compared to less than 10% stability for methyl, ethyl, and cyclopropyl ester analogs [15].